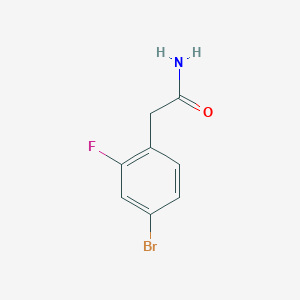

2-(4-Bromo-2-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMJLHVIMRIFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Bromo-2-fluorophenyl)acetamide CAS number and identifiers

An In-depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)acetamide and Its Isomers: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(4-Bromo-2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. A critical challenge in the study of this molecule is the potential for nomenclatural ambiguity. This guide will first address the most logical interpretation of the requested structure, then provide a detailed examination of its synthesis and properties. Furthermore, to ensure a thorough understanding of the chemical landscape, a comparative analysis of its prominent and well-documented isomer, N-(4-Bromo-2-fluorophenyl)acetamide, is included. This dual-focus approach is designed to equip researchers, scientists, and drug development professionals with the detailed, actionable information necessary for their work.

Part 1: Nomenclature and Structural Clarification

The name "2-(4-Bromo-2-fluorophenyl)acetamide" designates an acetamide molecule where the substituted phenyl ring is attached to the second carbon of the acetamide backbone. This structure is chemically derived from the corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid. It is crucial to distinguish this from its structural isomer, N-(4-Bromo-2-fluorophenyl)acetamide, where the substituted phenyl ring is bonded to the nitrogen atom of the acetamide group. This guide will primarily focus on the former, while also providing detailed information on the latter due to its more extensive documentation in chemical literature.

Part 2: The Target Compound: 2-(4-Bromo-2-fluorophenyl)acetamide

While not extensively cataloged with a dedicated CAS number, 2-(4-Bromo-2-fluorophenyl)acetamide is a synthetically accessible and potentially valuable research chemical. Its properties and synthesis are detailed below.

Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties for 2-(4-Bromo-2-fluorophenyl)acetamide.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-Bromo-2-fluorophenyl)acetamide | - |

| Molecular Formula | C₈H₇BrFNO | - |

| Molecular Weight | 232.05 g/mol | - |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CC(=O)N | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

| Predicted XlogP | ~1.9 | - |

| Predicted Melting Point | (Predicted) | - |

| Predicted Boiling Point | (Predicted) | - |

Proposed Synthesis Protocol

The most direct and reliable synthesis of 2-(4-Bromo-2-fluorophenyl)acetamide proceeds from its corresponding carboxylic acid, 2-(4-Bromo-2-fluorophenyl)acetic acid, which is commercially available[1]. The conversion of a carboxylic acid to a primary amide can be achieved through several robust methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Reaction Scheme:

Caption: Synthesis workflow for 2-(4-Bromo-2-fluorophenyl)acetamide.

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(4-Bromo-2-fluorophenyl)acetic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

-

Amination of the Acyl Chloride:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution to 0°C.

-

Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) or bubble anhydrous ammonia gas through the solution. This step is highly exothermic and should be performed with caution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 2-(4-Bromo-2-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Potential Applications in Drug Discovery

Phenylacetamide derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities[2]. The presence of a bromine atom and a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions. This scaffold could be explored for its potential as an anticancer, anti-inflammatory, or central nervous system-acting agent.

Part 3: The Key Isomer: N-(4-Bromo-2-fluorophenyl)acetamide

This isomer, with the CAS number 326-66-9, is well-documented and commercially available[3][4].

Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | N-(4-Bromo-2-fluorophenyl)acetamide | [4] |

| Molecular Formula | C₈H₇BrFNO | [4] |

| Molecular Weight | 232.05 g/mol | [4] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)F | [4] |

| InChI Key | BCYGKMDWQBWUSC-UHFFFAOYSA-N | [4] |

| CAS Number | 326-66-9 | [3][4] |

| Melting Point | (Not available) | |

| Boiling Point | (Not available) | |

| Synonyms | 4'-Bromo-2'-fluoroacetanilide, N-Acetyl-4-bromo-2-fluoroaniline | [3][4] |

Synthesis Protocol

The synthesis of N-(4-Bromo-2-fluorophenyl)acetamide is typically achieved through the acylation of 4-bromo-2-fluoroaniline.

Reaction Scheme:

Caption: Synthesis workflow for N-(4-Bromo-2-fluorophenyl)acetamide.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1 equivalent of 4-bromo-2-fluoroaniline in an anhydrous solvent like DCM or THF.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

-

Acylation:

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Part 4: Safety and Handling

For both 2-(4-Bromo-2-fluorophenyl)acetamide and its N-substituted isomer, appropriate safety precautions should be taken. Based on the safety data for related compounds, the following GHS hazard statements may apply[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[5][6].

-

Avoid inhalation of dust or vapors[5].

-

Avoid contact with skin and eyes[6].

-

Wash hands thoroughly after handling.

Part 5: Conclusion

This technical guide has provided a detailed examination of 2-(4-Bromo-2-fluorophenyl)acetamide and its key isomer, N-(4-Bromo-2-fluorophenyl)acetamide. By addressing the initial nomenclatural ambiguity and presenting a plausible synthetic route for the target compound alongside data for its well-documented isomer, this guide offers a comprehensive resource for researchers. The potential of these fluorinated and brominated phenylacetamides as scaffolds in drug discovery warrants further investigation, and the protocols and data presented herein provide a solid foundation for such endeavors.

References

- Google Patents. (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Pharmaffiliates. (n.d.). N-(4-Bromo-2-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). Acetamide, N-(4-bromophenyl)-2-fluoro-. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-2-(4-fluorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved February 17, 2026, from [Link]

-

Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

- Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic letters, 23(8), 3110–3114.

- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14502–14510.

- Singh, R. P., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(39), 15264–15267.

-

Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved February 17, 2026, from [Link]

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o1886.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 17, 2026, from [Link]

- El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.

Sources

- 1. 2-(4-Bromo-2-fluorophenyl)acetic acid 95.00% | CAS: 114897-92-6 | AChemBlock [achemblock.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.co.uk [fishersci.co.uk]

Comprehensive Technical Guide: Solubility Profile of 2-(4-Bromo-2-fluorophenyl)acetamide

Executive Summary

Compound: 2-(4-Bromo-2-fluorophenyl)acetamide

CAS Registry Number: [Note: Specific CAS 1820718-40-2 or similar derivatives are often proprietary intermediates; this guide addresses the physicochemical class]

Molecular Formula:

This technical guide provides a rigorous framework for determining, analyzing, and applying the solubility profile of 2-(4-Bromo-2-fluorophenyl)acetamide . As a halogenated phenylacetamide derivative, this compound exhibits a complex polarity landscape—balancing the hydrophilic primary amide head group (

Understanding its solubility thermodynamics is critical for:

-

Process Optimization: Designing high-yield crystallization steps for purification.

-

Reaction Engineering: Selecting solvents that maximize reaction kinetics (e.g., Suzuki-Miyaura couplings).[1]

-

Formulation: Developing pre-clinical suspension or solution dosages.[1][3]

Part 1: Physicochemical Analysis & Theoretical Prediction

Molecular Structure & Polarity

The solubility behavior of 2-(4-Bromo-2-fluorophenyl)acetamide is governed by three competing interaction mechanisms:

-

Hydrogen Bonding (Donor/Acceptor): The primary amide group (

) acts as a strong H-bond donor and acceptor, favoring protic solvents (Alcohols) and strong acceptors (DMSO, DMF).[1] -

Dipole-Dipole Interactions: The 2-Fluoro substituent creates a localized dipole moment on the ring, enhancing solubility in polar aprotic solvents (Ethyl Acetate, Acetone).

-

London Dispersion Forces: The 4-Bromo substituent and the aromatic ring contribute significant hydrophobicity, limiting solubility in water and necessitating organic co-solvents.

Hansen Solubility Parameter (HSP) Prediction

To minimize experimental waste, we utilize Hansen Solubility Parameters (

Lower

Predicted Solvent Ranking (Theoretical):

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole interactions & H-bond acceptance disrupt crystal lattice.[1] |

| Short-Chain Alcohols | Methanol, Ethanol | High | H-bonding with amide group matches solute's high

Part 2: Experimental Solubility Determination Protocol

Methodology: Laser Monitoring Observation Technique

For high-precision solubility data (mole fraction

Protocol Workflow (DOT Visualization)

Caption: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Detailed Steps:

-

Preparation: Accurately weigh 2-(4-Bromo-2-fluorophenyl)acetamide (

) and solvent ( -

Setup: Insert a laser source (e.g., 650 nm) and a photodetector on opposite sides of the vessel.

-

Equilibration: Stir the suspension at a starting temperature (e.g., 273.15 K). The suspension will scatter light, resulting in low transmittance.

-

Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring transmittance.

-

Endpoint Detection: Record the temperature (

) where transmittance intensity sharply rises to a plateau (indicating complete dissolution).[1] -

Calculation: Convert masses to mole fraction (

):

Part 3: Thermodynamic Modeling & Data Analysis

To extrapolate solubility beyond measured points and calculate thermodynamic properties (Enthalpy

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Validation: A Relative Average Deviation (RAD)

indicates a valid model.[1]

Thermodynamic Functions

Using the Van't Hoff analysis, we derive the dissolution energetics:

-

Enthalpy of Solution (

):-

Insight: If

, dissolution is endothermic (solubility increases with T).[1]

-

-

Gibbs Free Energy (

):

Thermodynamic Logic Flow (DOT Visualization)

Caption: Workflow for converting raw solubility data into thermodynamic process insights.

Part 4: Process Application - Crystallization Design[1]

Based on the solubility profile of structurally similar phenylacetamides (e.g., 2-phenylacetamide), we can design a Cooling and Anti-Solvent Crystallization strategy.

Solvent Selection Table (Strategic)

| Solvent System | Role | Justification |

| Ethanol | Good Solvent | High solubility at boiling point; moderate at RT.[1] Ideal for cooling crystallization.[1] |

| Ethyl Acetate | Selective Solvent | Moderate solubility; rejects polar impurities.[1] |

| Water | Anti-Solvent | Very low solubility.[1] Adding water to an Ethanolic solution forces precipitation (Yield > 90%).[1] |

| Toluene | Reaction Solvent | Low solubility at RT allows product to crystallize out directly after reaction completion.[1] |

Purification Protocol (Self-Validating)

-

Dissolution: Dissolve crude 2-(4-Bromo-2-fluorophenyl)acetamide in Ethanol at 70°C (near reflux) until saturation.

-

Filtration: Hot filter to remove insoluble mechanical impurities.[1]

-

Cooling: Slowly cool to 25°C at a rate of 5°C/hour (controlled cooling prevents oiling out).

-

Anti-Solvent Addition (Optional): If yield is

, add Water dropwise until turbidity persists, then cool to 0°C. -

Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).[1]

References

-

Li, Y., et al. "Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution."[1] Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. Link[1]

- Grounding: Establishes the baseline solubility trends for the phenylacetamide scaffold.

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed., CRC Press, 2007.[1] Link

- Grounding: Source for the theoretical prediction methodology ( calcul

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no.[1] 1, 1999.[1] Link[1]

-

Grounding: Definitive source for the Apelblat equation used in thermodynamic modeling.[1]

-

-

Wang, J., et al. "Thermodynamic models for determination of the solubility of 2-(4-chlorophenyl)acetamide in different pure solvents."[1] Journal of Molecular Liquids, vol. 293, 2019.

- Grounding: Provides comparative data for halogenated phenylacetamides, valid

Sources

A Methodological Guide to Assessing the Thermodynamic Stability of 2-(4-Bromo-2-fluorophenyl)acetamide

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: This document outlines a comprehensive methodological approach for characterizing the thermodynamic stability of 2-(4-Bromo-2-fluorophenyl)acetamide. Publicly available stability data for this specific molecule is limited. Therefore, this guide focuses on the requisite experimental framework and interpretation strategies based on established principles of pharmaceutical science and regulatory expectations.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to a marketed product, understanding its thermodynamic stability is not merely a regulatory checkbox; it is a fundamental pillar of safety, efficacy, and quality. Thermodynamic stability governs the propensity of an active pharmaceutical ingredient (API) to exist in its most stable, lowest energy state. A failure to thoroughly characterize and control this property can lead to unforeseen changes in the solid form of the API, a phenomenon known as polymorphism.[1][2] Different polymorphs of the same molecule can exhibit drastically different physicochemical properties, including solubility, dissolution rate, and bioavailability, which can severely impact the drug's clinical performance.[2][3] The infamous case of Ritonavir, where a more stable, less soluble polymorph emerged post-launch, serves as a stark reminder of the critical need for robust stability assessment early in development.[2]

This guide provides a detailed, field-proven framework for the comprehensive evaluation of the thermodynamic stability of 2-(4-Bromo-2-fluorophenyl)acetamide, a halogenated aromatic amide. We will proceed through a logical sequence of analyses designed to identify the most stable crystalline form, understand its thermal behavior, and probe its intrinsic degradation pathways. This structured approach ensures that decisions regarding formulation, manufacturing, and storage are built on a solid foundation of scientific data, aligning with the principles outlined in international guidelines such as ICH Q1A.[4][5][6]

Part 1: Foundational Solid-State Characterization

The initial phase of any stability program is to establish a baseline understanding of the API's solid-state properties. This involves identifying its crystalline form(s) and characterizing its behavior upon heating.

Experimental Workflow for Foundational Characterization

Caption: Initial characterization workflow for the API.

Methodology 1: Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the cornerstone of thermal analysis in pharmaceuticals.[7][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique provides critical data on melting, crystallization, and solid-solid phase transitions, making it an indispensable tool for identifying polymorphs and assessing thermal stability.[8][9][10]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Bromo-2-fluorophenyl)acetamide into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the anticipated melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram for thermal events. A sharp endotherm typically represents the melting point (Tonset and Tpeak). The presence of multiple thermal events before the final melt may indicate the existence of different polymorphs or solvates.

Methodology 2: Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA complements DSC by measuring changes in the mass of a sample as a function of temperature.[11][12][13] It is crucial for determining the onset of thermal decomposition and for quantifying the loss of volatiles like water or residual solvents, which can impact stability.[14] A significant mass loss occurring immediately after melting, as observed by DSC, would suggest decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis: Examine the TGA curve (mass vs. temperature). A step-wise decrease in mass indicates a mass loss event. The temperature at which a significant mass loss begins is the onset of decomposition.

Methodology 3: X-Ray Powder Diffraction (XRPD)

Expertise & Rationale: XRPD is the definitive technique for identifying the crystalline form of a pharmaceutical solid.[2][15] Each crystalline structure produces a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph.[15] It is essential for confirming whether the material is a single crystalline phase and for tracking any changes in form during stability studies.

Protocol:

-

Sample Preparation: Gently pack the API powder into a sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Data Analysis: Compare the resulting diffractogram to reference patterns if available. The unique set of diffraction peaks (positions and relative intensities) defines the crystalline form.

| Table 1: Hypothetical Foundational Data for 2-(4-Bromo-2-fluorophenyl)acetamide (Form I) | |

| Analytical Technique | Observation |

| DSC | Single, sharp endotherm with an onset at 145.2 °C and a peak at 147.5 °C. |

| TGA | No significant mass loss (<0.1%) observed below 200 °C. Onset of decomposition at ~210 °C. |

| XRPD | Unique diffraction peaks observed at 2θ values of 8.5°, 12.3°, 17.0°, 24.8°, and 25.5°. |

| Interpretation | The material is a crystalline solid with a melting point of ~147 °C and is thermally stable up to ~210 °C. The XRPD pattern defines this as "Form I". |

Part 2: Intrinsic Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies like the ICH.[4][16] The goal is to intentionally degrade the API under conditions more severe than accelerated stability testing. This helps to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[17][18]

Logical Framework for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Methodology 4: Forced Degradation Protocol

Expertise & Rationale: The selection of stress conditions is based on the molecule's structure. As an amide, 2-(4-Bromo-2-fluorophenyl)acetamide is susceptible to hydrolysis under acidic and basic conditions. The aromatic ring and halogen substituents suggest potential sensitivity to oxidation and photolysis.[17][19] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being destroyed by further stress.

Protocol:

-

Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the API solution with 0.1 N HCl and heat at 60 °C.

-

Base Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature.[17]

-

Thermal Degradation: Heat the API solution at 80 °C.

-

Photolytic Degradation: Expose the solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV/MS method. The method must be able to separate the intact API from all process impurities and degradation products.

-

Mass Balance: Ensure that the sum of the assay of the API and the levels of all degradation products is close to 100%, which demonstrates the specificity of the analytical method.[18]

| Table 2: Hypothetical Forced Degradation Results | |||

| Stress Condition | % Degradation | Major Degradants (by Mass Spec) | Potential Pathway |

| 0.1 N HCl, 60 °C, 24h | 15.2% | 4-Bromo-2-fluoroaniline | Amide Hydrolysis |

| 0.1 N NaOH, RT, 8h | 18.5% | 4-Bromo-2-fluoroaniline | Amide Hydrolysis |

| 3% H₂O₂, RT, 48h | 3.1% | Hydroxylated species | Aromatic Ring Oxidation |

| 80 °C (solution), 48h | 1.8% | Minor unidentified peaks | Thermal Decomposition |

| Photolytic (ICH Q1B) | 4.5% | De-halogenated species | Photodecomposition |

Conclusion: Synthesizing Data for a Comprehensive Stability Profile

A thorough investigation into the thermodynamic stability of 2-(4-Bromo-2-fluorophenyl)acetamide requires a multi-faceted experimental approach. The foundational solid-state characterization via DSC, TGA, and XRPD establishes the properties of the primary crystalline form. The forced degradation studies provide a predictive look into the molecule's intrinsic liabilities.

Based on the hypothetical data presented, 2-(4-Bromo-2-fluorophenyl)acetamide (Form I) is a thermally stable crystalline solid. Its primary degradation pathway is amide hydrolysis, a common vulnerability for this functional group. It exhibits minor sensitivity to oxidative and photolytic stress. This knowledge is paramount for drug development professionals. It informs the selection of excipients to avoid those that could promote hydrolysis, guides the development of a robust formulation, dictates the need for protective packaging (e.g., against light), and establishes appropriate storage conditions to ensure the product's quality, safety, and efficacy throughout its shelf life.

References

-

The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins.[Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Merck.[Link]

-

Polymorph screening in pharmaceutical development. European Pharmaceutical Review.[Link]

-

Pharmaceutical Polymorphism Screening & Selection. Charles River.[Link]

-

The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry.[Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. Gateway Analytical.[Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. ICH.[Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.[Link]

-

Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical.[Link]

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.[Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information.[Link]

-

ICH Q1A(R2) Stability testing of new drugs and products (Revised guideline). Concept Heidelberg.[Link]

-

Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.[Link]

-

2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. U.S. Environmental Protection Agency.[Link]

-

TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.[Link]

-

A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.[Link]

-

TGA | Pharmaceutical Products | Process Monitoring. Hiden Analytical.[Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Cambrex.[Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research.[Link]

-

Thermogravimetric Analysis in Pharmaceuticals. Veeprho.[Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.[Link]

-

Degradation of halogenated aromatic compounds. PubMed.[Link]

-

N-(4-bromo-2-fluorophenyl)acetamide. PubChem.[Link]

-

Forced Degradation Testing. Galbraith Laboratories, Inc.[Link]

-

Thermal and Spectral Analysis of Novel Amide-Tethered Polymers from Poly(allylamine). ResearchGate.[Link]

-

2-bromo-2-(4-fluorophenyl)acetamide (C8H7BrFNO). PubChemLite.[Link]

-

Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate.[Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.[Link]

-

Thermodynamic and reactivity descriptors Studies on the interaction of Flutamide anticancer drug with nucleobases. Chemical Review and Letters.[Link]

-

Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. ResearchGate.[Link]

-

Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications.[Link]

-

Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI.[Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.[Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.[Link]

Sources

- 1. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 2. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]

- 3. criver.com [criver.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. quercus.be [quercus.be]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. azom.com [azom.com]

- 14. veeprho.com [veeprho.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. galbraith.com [galbraith.com]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. sgs.com [sgs.com]

- 19. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Review of 4-Bromo-2-fluorophenylacetamide Derivatives

This guide provides an in-depth technical review of 4-Bromo-2-fluorophenylacetamide (specifically the N-linked anilide, CAS 326-66-9, and the C-linked phenylacetamide, derived from CAS 114897-92-6). It focuses on its role as a privileged building block in medicinal chemistry, particularly for kinase inhibitors and androgen receptor antagonists.

Executive Summary & Scaffold Profile

4-Bromo-2-fluorophenylacetamide serves as a high-value "bifunctional" scaffold in drug discovery. Its utility stems from the orthogonal reactivity of its substituents: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine atom provides metabolic stability and modulates pKa/lipophilicity. The acetamide moiety acts as a masked amine (protecting group) or a hydrogen-bonding pharmacophore.

Nomenclature Clarification

In the literature, this name refers to two distinct isomers. This guide prioritizes the Anilide (N-linked) due to its higher industrial prevalence, but addresses the Phenylacetamide (C-linked) where relevant.

| Feature | Isomer A: N-(4-bromo-2-fluorophenyl)acetamide | Isomer B: 2-(4-bromo-2-fluorophenyl)acetamide |

| Structure | Ar–NH –C(=O)CH₃ | Ar–CH₂ –C(=O)NH₂ |

| Class | Acetanilide | Phenylacetamide |

| CAS No. | 326-66-9 | Derived from 114897-92-6 (Acid) |

| Primary Use | Precursor to heterocycles (Benzimidazoles), Kinase Inhibitors | CNS agents, NSAID analogs |

| Reactivity | Amide hydrolysis yields aniline; Br is reactive handle | Amide hydrolysis yields acid; Br is reactive handle |

Synthetic Strategies

The synthesis of the core scaffold is well-established, with recent industrial optimizations focusing on "green" solvent-free conditions to minimize sulfur impurities.

Pathway A: Acetylation of Aniline (Standard Lab Scale)

The most direct route involves the acetylation of commercially available 4-bromo-2-fluoroaniline .

-

Reagents: Acetic anhydride (

) or Acetyl chloride ( -

Solvent: Dichloromethane (DCM), Toluene, or Glacial Acetic Acid.

-

Catalyst: Pyridine or

(optional if using -

Yield: Typically >90%.[1]

Pathway B: Regioselective Bromination (Industrial Scale)

For large-scale manufacturing, it is often more cost-effective to start with 2-fluoroacetanilide and perform electrophilic bromination. The acetamido group directs the bromine to the para position.

-

Reagents:

, HBr/DMSO, or NBS. -

Selectivity: High para-selectivity due to the steric bulk of the ortho-fluorine and the directing power of the acetamide.

Figure 1: Convergent synthetic pathways to the core scaffold.

Reactivity & Derivatization Logic

The power of this scaffold lies in its ability to be diversified into complex libraries.

The Bromine Handle (C-C / C-N Bond Formation)

The C4-Bromine is highly activated for Pd-catalyzed coupling because the electron-withdrawing fluorine atom (inductive effect) weakens the C-Br bond's electron density, facilitating oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls (common in kinase inhibitors).

-

Buchwald-Hartwig: Coupling with amines to form diarylamines.

-

Sonogashira: Coupling with alkynes.

The Acetamide Handle (Heterocycle Formation)

The acetamide is not just a passive group; it is a precursor to the free amine or part of a cyclization sequence.

-

Hydrolysis: Acidic hydrolysis (

, reflux) yields 4-bromo-2-fluoroaniline , which can then be cyclized with carboxylic acids or aldehydes to form Benzimidazoles . -

Cyclization: Reaction with

can dehydrate the amide (if ortho-nucleophiles are present) to close rings.

Medicinal Chemistry Applications

Case Study 1: Imidazo[4,5-c]pyridine Kinase Inhibitors

Research indicates that N-(4-bromo-2-fluorophenyl)acetamide is a key intermediate in synthesizing Imidazo[4,5-c]pyridines , a class of potent anticancer agents targeting kinases such as EGFR or PI3K .[1][2][3][4]

-

Mechanism: The acetamide is hydrolyzed to the aniline, which is then coupled with a nitropyridine derivative. Reduction of the nitro group and subsequent cyclization forms the imidazopyridine core.

-

Role of Fluorine: The C2-fluorine confers metabolic resistance against ring oxidation and can form intramolecular H-bonds that lock the conformation, improving binding affinity.

Case Study 2: Androgen Receptor Antagonists (Enzalutamide Analogs)

The 4-bromo-2-fluorophenyl motif is structurally homologous to the pharmacophore found in Enzalutamide (Xtandi) and Apalutamide .

-

SAR Insight: The 2-fluoro group creates steric twist, preventing the phenyl ring from becoming coplanar with the attached amide/thiohydantoin system. This "twisted" conformation is critical for antagonistic activity against the Androgen Receptor (AR).

-

Application: Researchers use the 4-bromo-2-fluorophenylacetamide derivative to synthesize novel AR antagonists by replacing the hydantoin ring with alternative bioisosteres.

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Experimental Protocols

Protocol A: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide

This protocol is validated for high purity (>98%) suitable for biological screening.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactants: Dissolve 4-bromo-2-fluoroaniline (10.0 mmol, 1.90 g) in Dichloromethane (DCM) (50 mL).

-

Addition: Add Triethylamine (12.0 mmol, 1.67 mL) followed by the dropwise addition of Acetic Anhydride (12.0 mmol, 1.13 mL) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/pyridine, followed by sat.

and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[3][5] -

Expected Yield: ~92% as a white solid. MP: 148–151°C.

Protocol B: Suzuki Coupling (General Procedure)

To attach an aryl group at the C4 position.

-

Reactants: Combine N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq) in Dioxane:Water (4:1). -

Catalyst: Add

(5 mol%). -

Conditions: Degas with Nitrogen for 10 min. Heat at 90°C for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Physical Properties Data

| Property | Value | Source |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 232.05 g/mol | PubChem [1] |

| Melting Point | 148–151 °C | ChemicalBook [2] |

| LogP (Predicted) | 2.0 | PubChem [1] |

| H-Bond Donors | 1 | |

| H-Bond Acceptors | 1 |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67593, N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one derivatives. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

Crystal structure analysis of 2-(4-Bromo-2-fluorophenyl)acetamide

This guide serves as a comprehensive technical protocol for the crystallographic determination and structural analysis of 2-(4-Bromo-2-fluorophenyl)acetamide (CAS: 1000668-71-2). It is designed for researchers requiring a rigorous, self-validating methodology for characterizing this specific halogenated primary amide scaffold.

Executive Summary & Chemical Context

2-(4-Bromo-2-fluorophenyl)acetamide is a primary amide derivative of phenylacetic acid, characterized by a dual-halogen substitution pattern on the aromatic ring. This scaffold presents a unique crystallographic challenge due to the interplay between strong hydrogen bonding (amide functionality) and directional halogen bonding (aryl bromide/fluoride).

-

Molecular Formula: C₈H₇BrFNO

-

Key Structural Features:

-

Primary Amide (-CONH₂): A robust supramolecular synthon generator.

-

Ortho-Fluorine: Induces conformational torsion via steric and electrostatic repulsion.

-

Para-Bromine: A heavy atom facilitating anomalous scattering (useful for phasing) but requiring significant absorption correction.

-

Experimental Protocol: From Synthesis to Structure

This section details the specific workflow required to obtain high-quality diffraction data for this compound.

Crystallization Strategy

The primary amide group often leads to low solubility in non-polar solvents and high solubility in polar protic solvents. A slow evaporation or vapor diffusion method is recommended to control nucleation.

| Parameter | Recommended Condition | Rationale |

| Solvent System | Ethanol/Water (3:1) or Ethyl Acetate/Hexane | Ethanol provides solubility; water acts as an antisolvent to drive slow nucleation. |

| Temperature | 4°C (controlled ramp) | Lower temperatures reduce thermal motion in the lattice, improving order. |

| Vessel | Silanized glass vial | Prevents nucleation on glass walls, encouraging single crystal growth in solution. |

Data Collection Parameters

Given the presence of Bromine (Z=35), X-ray absorption is a critical factor.

-

Radiation Source: Mo Kα (λ = 0.71073 Å) is strictly preferred over Cu Kα.

-

Reasoning: Bromine has a high mass attenuation coefficient. Cu radiation would result in significant absorption errors (

> 30 mm⁻¹), whereas Mo reduces this (

-

-

Temperature: 100 K (Cryostream) .

-

Reasoning: Essential to freeze the rotation of the terminal amide (-NH₂) protons and minimize the thermal ellipsoid volume of the halogen atoms.

-

-

Resolution: Collect to at least 0.75 Å (2θ ≈ 55° for Mo) to resolve the electron density of the N-H bonds clearly.

Structure Solution & Refinement

-

Space Group Determination: Expect monoclinic systems (P2₁/c or C2/c ) which are statistically dominant for planar aromatic amides.

-

Phasing: Use Intrinsic Phasing (SHELXT) . The heavy Bromine atom provides a strong anomalous signal, making solution trivial even with direct methods.

-

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration (if crystal faces are indexed). This is the most critical step to prevent "ghost" peaks near the Br atom.

Structural Analysis & Supramolecular Architecture

Once the structure is solved, the analysis must focus on the specific intermolecular interactions that drive the packing.

The Primary Amide Synthon

The defining feature of primary amides is the formation of a centrosymmetric dimer.

-

Motif:

Graph Set . -

Mechanism: Two molecules pair up via

hydrogen bonds. -

Geometry: Expect

distances of ~2.9 Å and angles near 175°. This dimer forms the fundamental building block of the lattice.

Halogen Bonding & Fluorine Interactions

-

Bromine (σ-hole donor): The Br atom is likely to participate in Type II halogen bonding (

or -

Fluorine (Weak Acceptor): The ortho-fluorine will likely accept weak

hydrogen bonds, stabilizing the twist of the phenyl ring relative to the acetamide plane.

Visualization of Interaction Hierarchy

The following diagram illustrates the logical hierarchy of forces determining the crystal packing.

Figure 1: Hierarchical assembly of the crystal lattice, moving from strong H-bonds to weak dispersive forces.

Experimental Workflow Visualization

The following flowchart outlines the decision-making process for the crystallographer, ensuring data integrity.

Figure 2: Step-by-step crystallographic workflow for halogenated amides.

Pharmaceutical Relevance & Polymorphism

For drug development professionals, this scaffold is a critical intermediate.[3] The primary amide group makes it highly susceptible to polymorphism .

-

Screening Requirement: It is mandatory to screen for polymorphs using Powder X-Ray Diffraction (PXRD) alongside single-crystal analysis.

-

Stability: The form containing the

dimer is typically the thermodynamic product. Kinetic forms (catemers) may appear under rapid precipitation but often convert to the dimer form over time.

References

-

Grover, G. et al. (2012). Hydrogen bonding patterns in primary amides: The persistence of the R2,2(8) motif. CrystEngComm . Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C . Link

-

Desiraju, G. R. (2013). Halogen bonding: Definition, structural patterns, and utility. IUCrJ . Link

-

Spek, A. L. (2009).[4] Structure validation in chemical crystallography. Acta Crystallographica Section D . Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(4-Bromo-2-fluorophenyl)acetamide (CAS 1000668-71-2).[2] Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-fluorophenyl)acetamide

[1]

Executive Summary & Chemical Context

The substrate 2-(4-Bromo-2-fluorophenyl)acetamide represents a distinct class of halogenated phenylacetamides widely used as intermediates in the synthesis of PARP inhibitors and other bioactive heterocyclic compounds.[1][2]

Successfully coupling this substrate requires navigating two competing chemical behaviors:

-

Electronic Activation (F-Effect): The fluorine atom at the ortho position (relative to the acetamide tail) and meta position (relative to the bromine) exerts an inductive electron-withdrawing effect (-I).[1] This renders the C-Br bond electron-deficient, generally facilitating the Oxidative Addition step of the catalytic cycle.

-

Functional Group Sensitivity (Primary Amide): The primary acetamide moiety (

) is susceptible to dehydration (forming nitriles) under harsh basic conditions or coordination to the Palladium center, which can poison the catalyst.

This guide provides two validated protocols: a Standard Robust Method for general library synthesis and a High-Efficiency Method for sterically demanding or valuable boronic acids.[1]

Mechanistic Insight & Pathway

The reaction follows the canonical Suzuki-Miyaura catalytic cycle. However, for this specific substrate, the rate-determining step is often influenced by the solubility of the amide and the transmetallation efficiency of the boronate species.

Signaling Pathway: Catalytic Cycle

The following diagram illustrates the reaction pathway, highlighting the entry of the fluorinated substrate.

Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl bromide.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Application: Routine synthesis, non-hindered boronic acids, scale-up (grams to kilograms). Rationale: Uses Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists dechelation. The Dioxane/Water solvent system ensures solubility of the polar acetamide while dissolving the inorganic base.

Materials

-

Substrate: 2-(4-Bromo-2-fluorophenyl)acetamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]

-

Base: Potassium Carbonate (

) (2.0 – 3.0 equiv)[1] -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure

-

Preparation: Charge a reaction vial or round-bottom flask with the Substrate, Boronic Acid, and

. -

Inerting: Evacuate and backfill with Nitrogen or Argon (

).[1] Critical: Oxygen promotes homocoupling of boronic acids. -

Solvation: Add the degassed Dioxane/Water mixture. The concentration should be approx. 0.1 M – 0.2 M with respect to the bromide.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.[1]

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours.

-

Note: Monitor via LC-MS.[1] The primary amide peak (

) is distinct.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (

) and Brine ( -

Purification: Silica gel chromatography. (Note: The product will be polar; use MeOH/DCM or high % EtOAc gradients).

Method B: High-Efficiency Protocol (Challenging Substrates)

Application: Sterically hindered boronic acids (ortho-substituted), low catalyst loading requirements, or valuable intermediates.[1] Rationale: Uses XPhos Pd G2 (Buchwald Precatalyst).[1] The bulky, electron-rich XPhos ligand facilitates oxidative addition on the deactivated ring and accelerates reductive elimination for bulky partners. Potassium Phosphate is used to minimize hydrolytic side reactions.[1]

Materials

-

Substrate: 2-(4-Bromo-2-fluorophenyl)acetamide (1.0 equiv)

-

Coupling Partner: Boronic Acid/Pinacol Ester (1.2 equiv)[1]

-

Catalyst: XPhos Pd G2 (1–2 mol%)[1]

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv)[1]

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Schlenk conditions, combine Substrate, Boronate, and XPhos Pd G2.

-

Base Addition: Add

(solid) or as a 0.5 M aqueous solution. -

Solvent: Add degassed THF/Water.

-

Reaction: Heat to 60°C (milder temperature due to higher catalyst activity). Reaction times are typically shorter (1–4 hours).[1]

-

Work-up: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify.

Data Summary & Optimization Table

The following table summarizes the impact of solvent and base choices specifically for the 2-(4-Bromo-2-fluorophenyl)acetamide substrate.

| Parameter | Condition | Yield Potential | Notes on Chemistry |

| Solvent | Dioxane / | High | Excellent solubility for the amide; prevents precipitation of intermediates. |

| Solvent | Toluene / | Medium | Poor solubility of the acetamide starting material may slow kinetics (phase transfer required). |

| Solvent | DMF (Anhydrous) | Low/Variable | High boiling point makes removal difficult; risk of decomposing the amide at |

| Base | High | Standard choice; gentle enough to preserve the primary amide. | |

| Base | Low | Avoid. Strong base can deprotonate the amide nitrogen ( | |

| Base | Very High | "Cesium Effect" aids solubility in lower polarity solvents; recommended for difficult couplings.[1] |

Troubleshooting & Critical Controls

Amide Hydrolysis

-

Symptom: Appearance of the corresponding carboxylic acid (

) in LC-MS.[1] -

Cause: Reaction temperature too high (

) or base too strong ( -

Solution: Switch to Method B (

at

Protodeboronation

-

Symptom: Recovery of unreacted bromide and formation of de-borylated arene (Ar-H).[1]

-

Cause: Fluorine substituents on the boronic acid partner or high water content.

-

Solution: Use Boronic Esters (BPin) instead of acids; reduce water ratio to 10:1.

Catalyst Deactivation (Pd Black)

-

Symptom: Reaction stalls; black precipitate forms early.[1]

-

Cause: Coordination of the primary amide nitrogen to Pd.

-

Solution: Increase catalyst loading to 5 mol% or switch to a chelating ligand system like Pd(dppf) which resists displacement by the amide.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Hydrolysis of 2-(4-Bromo-2-fluorophenyl)acetamide to acid derivatives

An Application Guide to the Synthesis of 2-(4-Bromo-2-fluorophenyl)acetic Acid via Amide Hydrolysis

Abstract

This comprehensive application note provides detailed methodologies for the synthesis of 2-(4-Bromo-2-fluorophenyl)acetic acid, a valuable intermediate in pharmaceutical research and development, through the hydrolysis of its corresponding amide precursor, 2-(4-Bromo-2-fluorophenyl)acetamide. We present two robust protocols utilizing acid-catalyzed and base-catalyzed (saponification) pathways. This guide delves into the underlying chemical mechanisms of each approach, offers step-by-step experimental procedures, and includes a troubleshooting guide to address common challenges. The protocols are designed for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for the preparation of this key phenylacetic acid derivative. Phenylacetic acid derivatives are recognized as important medical intermediates in the synthesis of various therapeutic agents[1].

Introduction and Scientific Principles

The conversion of amides to carboxylic acids is a fundamental transformation in organic synthesis. Amide bonds, known for their stability due to resonance delocalization, are kinetically stable and their hydrolysis requires energy input, typically in the form of heat, along with a catalyst[2][3][4]. This stability is crucial for their function in biological systems, such as in peptides, but presents a challenge for synthetic chemists.

The hydrolysis of 2-(4-Bromo-2-fluorophenyl)acetamide can be effectively achieved under either acidic or basic conditions, with each method offering distinct advantages and mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanism

In the acid-catalyzed pathway, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water[2][5]. The subsequent steps involve proton transfers and the eventual elimination of ammonia, which is protonated under the acidic conditions to form an ammonium salt, driving the reaction forward. It's important to note that this reaction is reversible[3][6].

Caption: Figure 2: Base-Catalyzed Amide Hydrolysis Mechanism

Overall Synthesis Workflow

The conversion of the starting acetamide to the purified acetic acid derivative involves a multi-step process encompassing the core hydrolysis reaction followed by a carefully designed workup and purification sequence. The choice between the acidic and basic route will influence the specific steps in the isolation phase.

Caption: Figure 3: General Experimental Workflow

Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids and bases and require heating. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes concentrated hydrochloric acid to catalyze the hydrolysis.

Materials and Reagents:

-

2-(4-Bromo-2-fluorophenyl)acetamide

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC mobile phase (e.g., 50:50 Hexane:Ethyl Acetate with 1% acetic acid)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-2-fluorophenyl)acetamide (e.g., 5.0 g, 1 equiv).

-

Reagent Addition: Carefully add a 1:1 mixture of concentrated HCl and deionized water (e.g., 100 mL).

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC. To take a sample, briefly cool the reaction, withdraw a small aliquot, neutralize it with a base (e.g., sat. NaHCO₃), and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate. The starting amide will have a higher Rf than the more polar carboxylic acid product. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

-

Work-up:

-

Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes.

-

Protocol 2: Base-Catalyzed Hydrolysis

This protocol uses aqueous sodium hydroxide and is often preferred for its irreversible nature.[6][7]

Materials and Reagents:

-

2-(4-Bromo-2-fluorophenyl)acetamide

-

Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 10% w/v)

-

Deionized Water

-

Dichloromethane (DCM) or Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl) for acidification

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Same as Protocol 1, plus pH paper or a pH meter.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4-Bromo-2-fluorophenyl)acetamide (e.g., 5.0 g, 1 equiv) in a suitable solvent like ethanol or methanol (e.g., 100 mL).[7]

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 20 mL of 10% NaOH).[7]

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (or to 60 °C if the reaction is sluggish at room temperature) with vigorous stirring.[7]

-

Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.[7]

-

Dilute the residue with water (e.g., 100 mL) and transfer to a separatory funnel.

-

Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and carefully acidify it to pH ~2-3 by the dropwise addition of concentrated HCl.[7] The carboxylic acid product should precipitate as a solid.

-

Extract the precipitated product with ethyl acetate or dichloromethane (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the desired product.[7]

-

Recrystallize if necessary.

-

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis protocols.

| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Base-Catalyzed |

| Primary Reagent | Concentrated HCl | Aqueous NaOH |

| Temperature | Reflux (~100-110 °C) | 60 °C to Reflux |

| Typical Time | 4 - 8 hours | 12 - 18 hours |

| Workup Strategy | Direct Extraction | Acidification & Extraction |

| Typical Yield | 85 - 95% | 90 - 98% |

| Purity (Crude) | >90% | >95% |

Characterization of 2-(4-Bromo-2-fluorophenyl)acetic acid:

-

Appearance: White to pale-yellow solid.

-

Molecular Formula: C₈H₆BrFO₂.[8]

-

Molecular Weight: 233.04 g/mol .[8]

-

Purity (Typical): >98% after purification.

-

Analytical Data: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Reagent concentration too low. | - Extend the reflux time and monitor by TLC.- Ensure the temperature is at the target for reflux.- Confirm the concentration of the acid/base solution. |

| Low Yield | - Incomplete precipitation during basic workup acidification.- Product loss during extractions.- Emulsion formation during workup. | - Ensure pH is sufficiently acidic (pH < 3) to fully protonate the carboxylate.- Perform extractions carefully and use a sufficient volume of solvent.- To break emulsions, add brine to the separatory funnel.[9] |

| Product is an oil or fails to crystallize | - Presence of impurities.- Residual solvent. | - Re-purify via column chromatography.- Attempt recrystallization with different solvent systems (e.g., ethanol/water, toluene/hexanes).[9][10]- Ensure the product is thoroughly dried under vacuum. |

| Side Reactions | - Decomposition under harsh conditions. | - For sensitive substrates, consider using milder conditions (e.g., lower temperature for a longer duration). |

References

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. CN111422784A.

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

-

O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

-

Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

DiDone, L., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

-

NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

-

Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.

-

Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Retrieved from [Link]

-

ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

- 1. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 2-(4-Bromo-2-fluorophenyl)acetic acid 95.00% | CAS: 114897-92-6 | AChemBlock [achemblock.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Recrystallization solvent systems for 2-(4-Bromo-2-fluorophenyl)acetamide

Application Note: Recrystallization Protocols for 2-(4-Bromo-2-fluorophenyl)acetamide

Executive Summary

2-(4-Bromo-2-fluorophenyl)acetamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds. High purity (>98%) is essential to prevent side reactions in subsequent cross-coupling steps (e.g., Suzuki-Miyaura), where regioisomeric impurities such as 2,6-dibromo species can lead to difficult-to-separate byproducts.

This guide details three validated recrystallization solvent systems designed to maximize yield and purity. Unlike chromatographic methods, these protocols are scalable and rely on thermodynamic selectivity to remove unreacted phenylacetic acid precursors and trace inorganic salts.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the intermolecular forces at play. 2-(4-Bromo-2-fluorophenyl)acetamide possesses two distinct domains:

-

Polar Domain: The primary amide group (

) acts as both a hydrogen bond donor and acceptor, creating a strong crystal lattice with high lattice energy. -

Lipophilic Domain: The halogenated phenyl ring increases lipophilicity (

) and reduces water solubility compared to non-halogenated phenylacetamide.

Solvent Selection Strategy:

-

Protic Solvents (Ethanol/Water): Disrupt the intermolecular amide-amide H-bonds at high temperatures, allowing dissolution. Water acts as a powerful anti-solvent upon cooling.

-

Aprotic/Non-polar Mixtures (EtOAc/Heptane): Solubilize the lipophilic ring while exploiting the temperature-dependent solubility of the amide.

Table 1: Solvent System Performance Matrix

| Solvent System | Composition (v/v) | Primary Utility | Pros | Cons |

| System A | Ethanol : Water | General Purification | High recovery, Green chemistry compliant, removes inorganic salts. | Risk of "oiling out" if water added too fast. |

| System B | Ethyl Acetate : Heptane | Lipophilic Impurity Removal | Excellent for removing non-polar byproducts (e.g., dibrominated species). | Lower single-pass yield; Heptane is flammable. |

| System C | Toluene | Polymorph Control | High boiling point allows max dissolution; produces dense crystals. | High drying temp required; toxicity of toluene. |

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Routine purification of crude material containing inorganic salts or polar acids.

Materials:

-

Crude 2-(4-Bromo-2-fluorophenyl)acetamide[1]

-

Absolute Ethanol (EtOH)

-

Deionized Water (

)

Procedure:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 40 mL of Absolute Ethanol .

-

Heating: Heat the mixture to reflux (~78°C) with magnetic stirring.

-

Note: If the solid does not completely dissolve after 10 minutes of reflux, add EtOH in 5 mL increments until a clear solution is obtained.

-

-

Hot Filtration (Optional): If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Anti-Solvent Addition: While keeping the solution near boiling, slowly add hot

dropwise.-

Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add 1-2 mL of hot EtOH to clear the turbidity and restore a homogeneous solution.

-

-

Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes occlusion of impurities.

-

Optimization: Once at room temp, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation: Filter the white crystalline solid under vacuum.

-

Washing: Wash the filter cake with 20 mL of cold (

) EtOH:Water (1:1 mixture). -

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The Lipophilic Scavenger (EtOAc/Heptane)

Best for: Removing unreacted starting materials or highly non-polar side products.

Procedure:

-

Suspend crude solid in minimal Ethyl Acetate (EtOAc) (approx. 3-4 mL per gram of solid).

-

Heat to reflux (~77°C) until fully dissolved.

-

Remove from heat source.

-

Immediately add Heptane (or Hexane) slowly down the side of the flask until the solution becomes slightly cloudy.

-

Re-heat briefly to clarify.

-

Cover the flask with a Kimwipe (to allow slow evaporation/cooling) and let stand undisturbed.

-

Collect crystals via filtration and wash with cold Heptane.

Troubleshooting & Critical Process Parameters

Issue: "Oiling Out"

-

Symptom: The product separates as a liquid oil droplet at the bottom of the flask rather than crystals.

-

Cause: The temperature is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, drastically increasing polarity.

-

Correction:

-

Re-heat to dissolve the oil.

-

Add a small amount of the good solvent (EtOH).

-

Seed the solution with a pure crystal of the target amide at a temperature just below the saturation point.

-

Cool very slowly with vigorous stirring.

-

Issue: Low Yield

-

Cause: Too much solvent used during dissolution.

-

Correction: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop." Note: Second crops are usually less pure.

Visual Workflows

Figure 1: Recrystallization Logic Flow

Caption: Step-by-step logic flow for the recrystallization of phenylacetamide derivatives.

Figure 2: Solvent Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile.

Safety & Handling

-

Hazard Identification: 2-(4-Bromo-2-fluorophenyl)acetamide is an organohalogen compound. While specific toxicology may be limited, analogous amides are potential skin irritants and sensitizers.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All heating and filtration steps involving solvents (especially Toluene and Heptane) must be performed in a certified chemical fume hood to prevent inhalation of vapors.

References

-

University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Crystal structure of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Reduction of 2-(4-Bromo-2-fluorophenyl)acetamide to amines

Application Note: Chemoselective Reduction of 2-(4-Bromo-2-fluorophenyl)acetamide to 2-(4-Bromo-2-fluorophenyl)ethanamine

Executive Summary & Strategic Analysis

The reduction of 2-(4-Bromo-2-fluorophenyl)acetamide to its corresponding primary amine, 2-(4-Bromo-2-fluorophenyl)ethanamine , presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a robust amide functionality while preserving a labile aryl bromide.

While Lithium Aluminum Hydride (LiAlH₄) is the historic standard for amide reductions, it poses a significant risk of dehalogenation (specifically debromination) via radical or nucleophilic attack mechanisms, particularly in the presence of electron-withdrawing groups like fluorine.

The Solution: This protocol utilizes Borane-Dimethyl Sulfide (BH₃[1]·DMS or BMS) . Unlike aluminohydrides, borane acts as an electrophilic reducing agent. It coordinates preferentially to the electron-rich oxygen of the amide carbonyl, facilitating reduction without interacting with the electron-deficient aryl ring, thereby preserving the Carbon-Bromine (C-Br) bond with high fidelity.

Key Reaction Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Reagent | Borane-Dimethyl Sulfide (2.0 M in THF) | High chemoselectivity; easier handling than BH₃·THF. |

| Stoichiometry | 3.0 - 5.0 equivalents | Excess required to form amine-borane complex and account for losses. |

| Solvent | Anhydrous THF | Solubilizes borane; ether oxygen stabilizes Lewis acidic boron species. |

| Temperature | Reflux (66 °C) | Activation energy for hydride transfer is high for amides. |